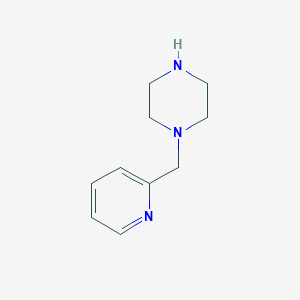

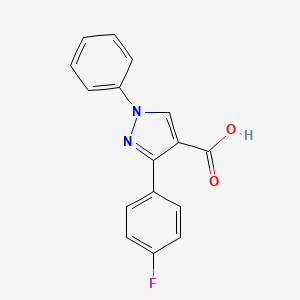

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanohydrazide involves reactions that yield this compound with high specificity and efficiency. In one study, the ring opening of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2-a]pyrazole-6,7-dicarboxylates with hydrazine hydrate was performed, leading to propanohydrazides in high yields through a stereoselective process (Turk et al., 2002). This method showcases the synthetic versatility and accessibility of pyrazole-derived propanohydrazides.

Molecular Structure Analysis

Studies focusing on the molecular structure of pyrazole derivatives reveal significant insights into their stability, reactivity, and interaction potential. For instance, the crystal and molecular structure analysis of various pyrazole derivatives provides a foundational understanding of their electronic and spatial configuration, influencing their chemical behavior (Karrouchi et al., 2020). Such analyses are crucial for predicting reactivity and designing further chemical modifications.

Chemical Reactions and Properties

Pyrazole derivatives, including 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanohydrazide, exhibit a range of chemical reactions, attributable to their unique molecular structure. These compounds are known for their ability to undergo various chemical transformations, including cyclocondensation, alkylation, and reactions with hydrazine hydrate, which are pivotal in synthesizing novel compounds with potential biological activities (Saeed et al., 2020).

Physical Properties Analysis

The physical properties of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanohydrazide and similar compounds are characterized by their solubility, melting points, and crystalline structure. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields. The crystalline structure, in particular, provides insights into the stability and reactivity of these compounds (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as reactivity with other chemical groups, potential for forming bonds, and participation in chemical reactions, are influenced by their molecular structure. Studies have shown that these compounds can engage in a variety of chemical reactions, leading to a wide range of products with potential industrial and pharmaceutical applications. For example, their ability to act as ligands in coordination chemistry opens up possibilities for creating new materials and catalysts (Al-Smaisim, 2012).

Aplicaciones Científicas De Investigación

Anticoronavirus and Antitumoral Activity

- Scientific Field: Medical and Biological Research .

- Summary of Application: This compound has been used in the synthesis of derivatives with promising in vitro anticoronavirus and antitumoral activity .

- Methods of Application: The synthesis of a new series of derivatives was carried out in excellent yields via a one-pot, four-component method using readily available starting materials .

- Results or Outcomes: It was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity. The antitumoral activity was due to inhibition of tubulin polymerization .

Antileishmanial Activity

- Scientific Field: Medical and Biological Research .

- Summary of Application: This compound has been used in the synthesis of derivatives with potent in vitro antipromastigote activity .

- Methods of Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a derivative of this compound .

- Results or Outcomes: The derivative has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Safety And Hazards

Propiedades

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-5-7(6(2)12-11-5)3-4-8(13)10-9/h3-4,9H2,1-2H3,(H,10,13)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQIROUFTRKVPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357573 |

Source

|

| Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |

CAS RN |

634884-72-3 |

Source

|

| Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)

![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)

![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)